molecular formula C8H13N3O3 B3115983 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid CAS No. 213181-98-7

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid

Cat. No. B3115983
CAS RN: 213181-98-7
M. Wt: 199.21 g/mol
InChI Key: VWFNOXGEUPBNKI-UHFFFAOYSA-N
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Description

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid, also known as L-Norvaline, is a non-proteinogenic amino acid. It has the molecular formula C8H13N3O3 and a molecular weight of 199.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 199.21 g/mol . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved information.

Scientific Research Applications

Environmental Impact and Sorption Studies

Sorption of Phenoxy Herbicides to Soil and Minerals : This research provides insights into how certain chemicals, similar to the one of interest, interact with environmental components such as soil and minerals. The study compiled data on soil-water distribution coefficients for various herbicides, analyzing factors like pH, organic carbon content, and mineral characteristics, which influence sorption behavior (Werner, Garratt, & Pigott, 2012).

Pharmacological and Toxicological Evaluations

Gallic Acid's Anti-inflammatory Properties : Although not directly related to the compound , this review of gallic acid, a naturally occurring substance, showcases the kind of pharmacological and molecular mechanism studies that can be applied to a wide array of compounds. It outlines the anti-inflammatory mechanisms of action, including impacts on MAPK and NF-κB signaling pathways (Bai et al., 2020).

Synthetic Pathways and Stability Studies

Synthesis and Stability of Nitisinone : This LC-MS/MS study focused on nitisinone, a chemical with medical applications, discussing its stability under various conditions and identifying degradation products. Similar methodologies could be applied to study the stability and degradation pathways of "4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid" (Barchańska et al., 2019).

Environmental Fate and Aquatic Effects

Parabens in Aquatic Environments : This review illustrates the approach to studying the environmental fate, behavior, and aquatic effects of chemical compounds, focusing on parabens. It covers aspects such as occurrence, biodegradability, and potential effects on aquatic life, providing a model for how similar assessments could be conducted for other chemicals (Haman et al., 2015).

Safety and Hazards

The safety and hazards associated with 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid are not specified in the retrieved information . For safe handling, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14/h9H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFNOXGEUPBNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=N)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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